1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridoquinoline core, followed by the introduction of the nitro group and the spiro linkage. Common reagents used in these reactions include various alkylating agents, nitrating agents, and catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions
Scientific Research Applications
1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spiro compound chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism of action of 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s activity. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
Similar compounds to 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione include other spiro compounds and pyridoquinoline derivatives. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Spiro[indoline-3,2’-pyrrolidine]: Known for its applications in medicinal chemistry.
Pyrido[1,2-a]quinoline derivatives: Studied for their potential anti-cancer properties. The uniqueness of 1’,3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N4O5 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1',3-dimethyl-8-nitrospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C18H20N4O5/c1-10-5-6-21-13-4-3-12(22(26)27)8-11(13)9-18(14(21)7-10)15(23)19-17(25)20(2)16(18)24/h3-4,8,10,14H,5-7,9H2,1-2H3,(H,19,23,25) |
InChI Key |
ZXGOGWPONWULQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C |
Origin of Product |
United States |
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